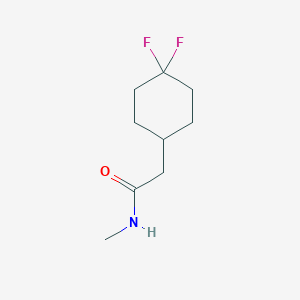

2-(4,4-difluorocyclohexyl)-N-methylacetamide

Description

2-(4,4-Difluorocyclohexyl)-N-methylacetamide is a fluorinated acetamide derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4,4-positions and an N-methyl acetamide functional group. This compound’s structural features, including the electron-withdrawing fluorine substituents and the lipophilic cyclohexyl moiety, contribute to its physicochemical properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4,4-difluorocyclohexyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO/c1-12-8(13)6-7-2-4-9(10,11)5-3-7/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDFYHYSSWOWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255978 | |

| Record name | Cyclohexaneacetamide, 4,4-difluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097937-65-8 | |

| Record name | Cyclohexaneacetamide, 4,4-difluoro-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097937-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexaneacetamide, 4,4-difluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluorocyclohexyl)-N-methylacetamide typically involves the following steps:

Preparation of 4,4-Difluorocyclohexylamine: : This can be achieved by the fluorination of cyclohexylamine using suitable fluorinating agents such as Selectfluor.

Acetylation: : The resulting 4,4-difluorocyclohexylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Methylation: : Finally, the acetylated product is methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced fluorination techniques can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: : Reduction reactions can lead to the formation of alcohols or amines.

Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms or the amide group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

Substitution: : Nucleophiles like hydroxide (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: : 2-(4,4-Difluorocyclohexyl)acetic acid

Reduction: : 2-(4,4-Difluorocyclohexyl)ethanol or 2-(4,4-Difluorocyclohexyl)ethylamine

Substitution: : Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-N-methylacetamide has several applications in scientific research:

Chemistry: : It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: : The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.

Industry: : The compound is used in the production of specialty chemicals and materials that require fluorine atoms for enhanced properties.

Mechanism of Action

The mechanism by which 2-(4,4-Difluorocyclohexyl)-N-methylacetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Key Observations :

- The 4,4-difluorocyclohexyl group enhances lipophilicity and metabolic stability compared to non-fluorinated cyclohexyl analogs (e.g., N-cyclohexyl derivatives in ) .

Physicochemical Properties

Molecular Weight and Lipophilicity

Notes:

- The target compound’s lower molecular weight and moderate logP suggest improved membrane permeability compared to bulkier analogs like the quinazolinylthio derivative (compound 7, MW ~400+ g/mol) .

- Fluorination typically reduces polar surface area, enhancing blood-brain barrier penetration relative to non-fluorinated cyclohexyl analogs .

Crystallographic and Conformational Analysis

- In N-cyclohexyl analogs (e.g., ), the cyclohexyl ring adopts a chair conformation, stabilized by N–H⋯O hydrogen bonding .

Biological Activity

2-(4,4-Difluorocyclohexyl)-N-methylacetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. It is particularly noted for its role as a modulator in various biochemical pathways, including those associated with inflammation and immune response.

Chemical Structure and Properties

The compound features a cyclohexyl group substituted with two fluorine atoms and an N-methylacetamide functional group. This unique structure contributes to its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(4,4-difluorocyclohexyl)-N-methylacetamide exhibits significant activity as an inhibitor of Janus Kinase 3 (JAK3), which is involved in cytokine signaling pathways. The inhibition of JAK3 has implications for treating autoimmune diseases and certain cancers.

Key Findings:

- JAK3 Inhibition : The compound shows a JAK3 IC50 value of approximately 28 nM, indicating potent inhibitory activity against this target .

- Pharmacokinetics : It has a plasma half-life of about 22 minutes and demonstrates improved bioavailability (BA) of 46% compared to related compounds, likely due to the enhanced lipophilicity from the difluorinated cyclohexyl group .

Case Studies

- Inflammation Models : In preclinical studies, the compound was tested in models of inflammation where it demonstrated efficacy in reducing inflammatory markers. The increased oral bioavailability suggests a favorable pharmacokinetic profile for potential therapeutic use.

- Cancer Research : Studies exploring the effects of JAK3 inhibitors on cancer cell lines have shown that compounds similar to 2-(4,4-difluorocyclohexyl)-N-methylacetamide can induce apoptosis in certain cancer types, highlighting its potential as an anticancer agent.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C12H16F2N2O |

| JAK3 IC50 | 28 nM |

| Plasma Half-Life | 22 minutes |

| Oral Bioavailability (BA) | 46% |

The mechanism by which 2-(4,4-difluorocyclohexyl)-N-methylacetamide exerts its biological effects primarily involves the inhibition of JAK3. This inhibition disrupts downstream signaling pathways activated by various cytokines, leading to reduced inflammation and modulation of immune responses.

Biochemical Pathways Affected:

- Cytokine Signaling : By inhibiting JAK3, the compound interferes with the signaling cascades initiated by interleukins and other cytokines.

- Immune Cell Activation : The compound's activity leads to decreased activation and proliferation of immune cells, which is beneficial in conditions characterized by excessive immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.